VII-31

Description

Properties

IUPAC Name |

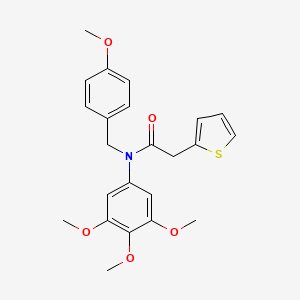

N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5S/c1-26-18-9-7-16(8-10-18)15-24(22(25)14-19-6-5-11-30-19)17-12-20(27-2)23(29-4)21(13-17)28-3/h5-13H,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVFRZMQURRQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Anti-Tumor Mechanism of VII-31: A NEDDylation Pathway Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Compound VII-31 has been identified as a potent activator of the NEDDylation pathway, demonstrating significant anti-tumor properties both in vitro and in vivo. Its mechanism of action converges on the induction of cell cycle arrest and apoptosis in cancer cells. This technical guide elucidates the core mechanism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: NEDDylation Pathway Activation

This compound functions as a potent activator of the NEDDylation pathway, a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By activating this pathway, this compound triggers a cascade of downstream events that ultimately inhibit tumor progression.

The activation of NEDDylation by this compound has been observed to involve key proteins in the pathway, including the NEDD8-activating enzyme E1 subunit 1 (NAE1), ubiquitin-conjugating enzyme E2 M (Ubc12), and Cullin 1 (CUL1).[1] This activation leads to G2/M phase cell cycle arrest and the induction of apoptosis through both intrinsic and extrinsic pathways in cancer cells.[1]

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified across various cancer cell lines and experimental conditions. The following tables summarize the key findings.

Table 1: In Vitro Cell Viability Inhibition by this compound

| Cell Line | Cancer Type | IC50 (µM) at 48 hours |

| MGC803 | Gastric Cancer | 0.09 ± 0.01 |

| MCF-7 | Breast Cancer | 0.10 ± 0.006 |

| PC-3 | Prostate Cancer | 1.15 ± 0.28 |

Data sourced from MedchemExpress.[1]

Table 2: Effects of this compound on MGC803 Gastric Cancer Cells

| Parameter | Concentration Range | Duration | Observed Effect |

| Cell Cycle Arrest | 50-150 nM | 24 hours | Arrested in G2/M phase |

| Apoptosis Induction | 50-150 nM | 48 hours | 92.8% apoptosis at 150 nM (early and late) |

| NEDDylation Activation | 50-150 nM | 24 hours | Increased NEDDylation of NAE1, Ubc12, and CUL1 |

Data sourced from MedchemExpress.[1]

Table 3: Modulation of Apoptosis-Related Proteins by this compound in MGC803 Cells (48 hours)

| Protein Category | Modulated Proteins | Effect of this compound (50-150 nM) |

| Pro-apoptotic | FADD, Fasl, PIDD, Bax, Bad | Upregulation |

| Anti-apoptotic | Bcl-xL, Bcl-2, XIAP, c-IAP1 | Downregulation |

Data sourced from MedchemExpress.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Experimental Workflow

The diagram below outlines a typical experimental workflow for characterizing the mechanism of action of a compound like this compound.

Experimental Protocols

While the specific protocols for the characterization of this compound are not publicly available, the following are standard methodologies for the types of experiments conducted.

Cell Culture

MGC803, MCF-7, and PC-3 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

-

Seed cells in a 6-well plate and treat with this compound for the specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed and treat cells with this compound as described for the cell cycle analysis (e.g., for 48 hours).

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Treat cells with this compound for the indicated time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., NAE1, Ubc12, CUL1, FADD, Bcl-2, etc.) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising anti-cancer agent that functions through the activation of the NEDDylation pathway. Its ability to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, supported by clear quantitative data on its efficacy and molecular effects, underscores its therapeutic potential. Further investigation into its in vivo efficacy and safety profile is warranted to advance its development as a novel cancer therapeutic.

References

The Role of Polyphyllin VII in the Induction of Apoptosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "VII-31" did not yield specific results for a compound with that designation involved in apoptosis. This guide focuses on Polyphyllin VII , a known apoptosis-inducing agent, based on the possibility of a typographical error in the original query.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis in malignant cells is a primary objective in the development of novel anticancer therapies. Polyphyllin VII, a steroidal saponin (B1150181) isolated from Paris polyphylla, has demonstrated significant antitumor effects by inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of action, relevant signaling pathways, and experimental methodologies related to Polyphyllin VII-induced apoptosis.

Mechanism of Action of Polyphyllin VII

Polyphyllin VII triggers apoptotic cell death primarily through the intrinsic pathway, which is initiated by intracellular stress signals and converges on the mitochondria. The core mechanism involves the inhibition of pro-survival signaling pathways, leading to the activation of the caspase cascade and subsequent execution of apoptosis.

Inhibition of PI3K/Akt and NF-κB Signaling Pathways

Research has shown that in human lung cancer A549 cells, Polyphyllin VII exerts its pro-apoptotic effects by suppressing the Phosphatidylinositol 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways[1].

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Akt, a serine/threonine kinase, inhibits apoptosis by phosphorylating and inactivating several pro-apoptotic proteins. Polyphyllin VII has been observed to decrease the expression levels of PI3K and phosphorylated Akt (p-Akt)[1]. This inhibition leads to a reduction in the downstream survival signals.

-

NF-κB Pathway: NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active and promotes the expression of anti-apoptotic proteins. Polyphyllin VII treatment has been shown to downregulate the expression of NF-κB and its phosphorylated form (p-NF-κB)[1].

The inhibition of these two major survival pathways by Polyphyllin VII culminates in the induction of apoptosis.

Involvement of the Bcl-2 Family and Caspase Activation

The PI3K/Akt signaling pathway influences the expression of Bcl-2 family proteins, which are central regulators of the mitochondrial apoptotic pathway[1]. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak)[2][3]. The inhibition of Akt by Polyphyllin VII is associated with a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[1].

This disruption of mitochondrial integrity leads to the release of cytochrome c into the cytoplasm, which then triggers the activation of a cascade of cysteine proteases known as caspases[4]. Polyphyllin VII treatment results in increased activity of caspase-3, a key executioner caspase[1]. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly-(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis[1].

Quantitative Data

The efficacy of a compound in inducing cell death is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%[5].

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 Value (µM) | Reference |

| Polyphyllin VII | A549 (Human Lung Cancer) | MTT | 24 | 0.41 ± 0.10 | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to study apoptosis induction.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on a cell line.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Polyphyllin VII stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Polyphyllin VII (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6 µM) for a specific duration (e.g., 24 hours)[1].

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 value[5].

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

PBS

Procedure:

-

Induce apoptosis in the target cells by treating them with Polyphyllin VII at a concentration around its IC50 value for a specified time. Include an untreated control group.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation[6][7].

-

Wash the cells with cold PBS[8].

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[8].

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution[8].

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[8].

-

Add 400 µL of 1X Binding Buffer to each tube[8].

-

Analyze the cells by flow cytometry within one hour[8].

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

Electrotransfer system

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against PI3K, p-Akt, Akt, NF-κB, p-NF-κB, Caspase-3, PARP, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein expression levels between treated and untreated samples[1].

Visualizations

Signaling Pathways

Caption: Signaling pathway of Polyphyllin VII-induced apoptosis.

Experimental Workflow

Caption: Workflow for apoptosis detection via flow cytometry.

Conclusion

Polyphyllin VII is a potent inducer of apoptosis in cancer cells, with a well-defined mechanism of action involving the inhibition of the PI3K/Akt and NF-κB signaling pathways. This leads to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death. The experimental protocols outlined in this guide provide a framework for researchers to investigate the pro-apoptotic effects of Polyphyllin VII and other novel compounds. Further research into the broader applications and potential synergistic effects of Polyphyllin VII in cancer therapy is warranted.

References

- 1. Polyphyllin VII induces apoptotic cell death via inhibition of the PI3K/Akt and NF-κB pathways in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Effect of VII-31 on Cullin-RING Ligases (CRLs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound VII-31 and its effects on the Cullin-RING Ligase (CRL) family of E3 ubiquitin ligases. Contrary to being a direct inhibitor, this compound functions as a potent activator of the NEDDylation pathway, a critical post-translational modification process that is essential for the activation of CRLs. By promoting the covalent attachment of the ubiquitin-like protein NEDD8 to Cullin proteins, this compound enhances the activity of CRLs, leading to increased ubiquitination and subsequent degradation of their substrates. This guide summarizes the available quantitative data on this compound's cellular effects, details relevant experimental protocols for its study, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction to Cullin-RING Ligases (CRLs)

Cullin-RING Ligases (CRLs) represent the largest family of E3 ubiquitin ligases in eukaryotes, responsible for targeting approximately 20% of the intracellular proteome for degradation via the ubiquitin-proteasome system.[1] CRLs are multi-subunit complexes typically composed of a cullin scaffold protein (e.g., CUL1, CUL2, CUL3, CUL4A/B, CUL5, or CUL7), a RING-box protein (RBX1 or RBX2), an adaptor protein, and a substrate receptor.[2] The substrate receptor provides specificity by recognizing and binding to specific target proteins.

The activity of CRLs is tightly regulated, with a key activation step being the process of NEDDylation.[2] This involves the covalent attachment of the neural precursor cell expressed developmentally down-regulated 8 (NEDD8) protein to a conserved lysine (B10760008) residue on the cullin subunit.[2] This process is analogous to ubiquitination and is catalyzed by a cascade of enzymes: a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 E3 ligase.[3] Neddylation of the cullin scaffold induces a conformational change in the CRL complex that promotes the recruitment of the ubiquitin-charged E2 enzyme and subsequent ubiquitination of the substrate.[4]

This compound: A Potent Activator of the NEDDylation Pathway

This compound has been identified as a potent activator of the NEDDylation pathway.[5] Instead of inhibiting CRLs, it enhances their activity by promoting the neddylation of cullin proteins, including CUL1, as well as other key components of the neddylation cascade like NAE1 (a subunit of the NEDD8-activating enzyme E1) and Ubc12 (a NEDD8-conjugating enzyme E2).[5] This activation of CRLs leads to significant downstream cellular effects, including cell cycle arrest and apoptosis, making this compound a compound of interest in cancer research.[5]

Quantitative Data on the Cellular Effects of this compound

While direct binding affinities of this compound to its molecular targets have not been reported in the available literature, its potent effects on cancer cell viability have been quantified.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |

| MGC-803 | Gastric Cancer | 0.09 ± 0.01 | 48 | [5] |

| MCF-7 | Breast Cancer | 0.10 ± 0.006 | 48 | [5] |

| PC-3 | Prostate Cancer | 1.15 ± 0.28 | 48 | [5] |

Table 1: IC50 values of this compound in various cancer cell lines.

Treatment with this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis in a dose-dependent manner in MGC-803 cells.[5]

| Treatment Concentration (nM) | Early Apoptosis Rate (%) | Late Apoptosis Rate (%) | Total Apoptosis Rate (%) | Citation |

| 0 (Control) | ~2.4 | ~2.4 | 4.8 | [5] |

| 150 | ~46.4 | ~46.4 | 92.8 | [5] |

Table 2: Effect of this compound on apoptosis in MGC-803 cells after 48 hours of treatment.

Furthermore, this compound treatment leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

| Protein | Function | Effect of this compound | Citation |

| FADD | Pro-apoptotic | Upregulated | [5] |

| FasL | Pro-apoptotic | Upregulated | [5] |

| PIDD | Pro-apoptotic | Upregulated | [5] |

| Bax | Pro-apoptotic | Upregulated | [5] |

| Bad | Pro-apoptotic | Upregulated | [5] |

| Bcl-xL | Anti-apoptotic | Downregulated | [5] |

| Bcl-2 | Anti-apoptotic | Downregulated | [5] |

| XIAP | Anti-apoptotic | Downregulated | [5] |

| c-IAP1 | Anti-apoptotic | Downregulated | [5] |

Table 3: Modulation of apoptotic proteins by this compound in MGC-803 cells after 48 hours of treatment.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the activation of the NEDDylation pathway. This leads to the activation of CRLs, which in turn target a variety of substrates for degradation, impacting multiple downstream signaling pathways.

The activation of CUL1-based CRLs, such as SCF complexes, by this compound is proposed to lead to the degradation of key cell cycle regulators, resulting in G2/M arrest and subsequent apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for the MGC-803 cell line.

Materials:

-

MGC-803 cells

-

DMEM medium supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MGC-803 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

MGC-803 cells

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed MGC-803 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

MGC-803 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed MGC-803 cells in 6-well plates and treat with this compound for 48 hours.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting for NEDDylated CUL1

Materials:

-

MGC-803 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-CUL1, anti-NEDD8)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Treat MGC-803 cells with this compound for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against CUL1 or NEDD8 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system. Neddylated CUL1 will appear as a higher molecular weight band (~8 kDa shift) compared to unmodified CUL1.

Conclusion

This compound is a valuable research tool for studying the NEDDylation pathway and the function of Cullin-RING ligases. Its ability to potently activate CRLs provides a means to investigate the downstream consequences of enhanced protein ubiquitination and degradation. The observed G2/M cell cycle arrest and apoptosis in cancer cells highlight the therapeutic potential of modulating the NEDDylation pathway. Further research is warranted to identify the specific CRL substrates targeted for degradation following this compound treatment and to fully elucidate the intricate signaling networks involved. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the biological activities of this compound and its impact on CRLs.

References

- 1. p53 and the Viral Connection: Back into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of neddylation E2s inhibitors with therapeutic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to Small Molecule Modulators of the NEDDylation Pathway

For Researchers, Scientists, and Drug Development Professionals

The NEDDylation pathway, a crucial post-translational modification process, has emerged as a significant target in drug discovery, particularly for oncology. This guide provides an in-depth overview of small molecule modulators targeting this pathway, focusing on their mechanism of action, quantitative data, and the experimental methodologies used for their characterization.

The NEDDylation Pathway: A Core Cellular Regulator

Protein neddylation is an enzymatic cascade that conjugates the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to substrate proteins.[1][2][3] This process is analogous to ubiquitination and involves a series of enzymes: a NEDD8-activating enzyme (E1), NEDD8-conjugating enzymes (E2), and NEDD8 ligases (E3).[1]

The most well-characterized substrates of neddylation are the cullin proteins, which are scaffold components of cullin-RING E3 ubiquitin ligases (CRLs).[1][2][3] The conjugation of NEDD8 to a cullin, or cullin neddylation, activates the CRL complex.[4] Activated CRLs are the largest family of E3 ubiquitin ligases, responsible for targeting a vast number of proteins for proteasomal degradation.[1][5][6] These substrates include key regulators of critical cellular processes such as cell cycle progression, DNA replication, and signal transduction.[7][8][9]

Given that abnormal activation of the neddylation pathway and CRLs is frequently observed in various human cancers and is associated with poor prognosis, targeting this pathway has become a promising strategy for developing novel anticancer therapeutics.[1][10]

Small Molecule Inhibitors of the NEDDylation Pathway

The primary strategy for modulating the NEDDylation pathway has been the development of small molecule inhibitors. These compounds mainly target the NEDD8-activating enzyme (NAE), the first and rate-limiting step in the cascade.

NEDD8-Activating Enzyme (NAE) Inhibitors

NAE is a heterodimer composed of APPBP1 and UBA3 subunits.[2][11] It catalyzes the ATP-dependent activation of NEDD8.[12][13] Inhibitors of NAE effectively shut down the entire downstream pathway.

-

Pevonedistat (B1684682) (MLN4924/TAK-924): The most clinically advanced NAE inhibitor, pevonedistat is a first-in-class small molecule that has undergone numerous clinical trials for both solid tumors and hematological malignancies.[2][3][8][10][14][15] It acts as an AMP mimetic, forming a stable covalent adduct with NEDD8 in the NAE catalytic pocket.[11][16] This pevonedistat-NEDD8 adduct remains tightly bound to NAE, preventing the processing of further NEDD8 molecules and thereby inhibiting cullin neddylation.[9][16] This inactivation of CRLs leads to the accumulation of their substrates, causing cell cycle arrest, senescence, and apoptosis in cancer cells.[3][11][15]

-

TAS4464 (Sapanisertib): A highly potent and selective NAE inhibitor with greater inhibitory effects than pevonedistat in both enzyme and cellular assays.[10][17] Like pevonedistat, TAS4464 is a mechanism-based inhibitor that forms a NEDD8-TAS4464 adduct.[18] It has demonstrated widespread antiproliferative activity across diverse cancer models and has shown strong antitumor effects in preclinical studies of multiple myeloma and acute myeloid leukemia (AML).[17][19][20]

-

HA-1141: Discovered through virtual screening, HA-1141 is another small molecule that binds to NAE and inhibits the neddylation of cullins.[14] Interestingly, it also possesses the dual activity of triggering endoplasmic reticulum (ER) stress, which contributes to its cancer cell growth suppression.[14]

Inhibitors of Other Pathway Components

While NAE has been the primary focus, efforts are underway to target other components of the pathway to potentially achieve greater selectivity or overcome resistance.

-

E2 Inhibitors: Small molecules like DI-591 and NAcM-OPT have been developed to inhibit the interaction between the E2 enzyme UBE2M and DCN1, a scaffold-like E3 ligase for cullins.[21] Another compound, HA-9104, targets the E2 enzyme UBE2F.[21]

-

CRL Inhibitors: Compounds 33-11 and KH-4-43 have been identified as inhibitors of the CRL4 E3 ligase complex.[5][6][22] They bind to the core catalytic complex of CRL4, inhibit its ubiquitination activity, and cause the accumulation of the CRL4 substrate CDT1.[5][6]

Data Presentation: Quantitative Comparison of Inhibitors

The potency of small molecule NEDDylation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of its target enzyme by 50%.

| Compound Name | Target | IC50 Value (nM) | Notes |

| Pevonedistat (MLN4924) | NAE | 4.7[23] | First-in-class NAE inhibitor, extensively studied in clinical trials. |

| TAS4464 | NAE | 0.955[23] | Highly potent and selective NAE inhibitor.[10] |

Mechanism of Action: Downstream Effects of NEDDylation Inhibition

The antitumor activity of NAE inhibitors stems from their ability to inactivate CRLs.[15] This blockade leads to the accumulation of various CRL substrate proteins that are critical for cancer cell growth and survival.[7][10]

Key substrates that accumulate following NAE inhibition include:

-

CDT1: A DNA replication licensing factor. Its accumulation leads to DNA re-replication, DNA damage, and subsequent apoptosis.[9][10][16]

-

p27: A cyclin-dependent kinase inhibitor. Its accumulation contributes to cell cycle arrest.[10]

-

Phosphorylated IκBα: An inhibitor of the NF-κB signaling pathway. Its accumulation suppresses NF-κB activity, which is crucial for the survival of many cancer cells.[10][20]

-

c-Myc: A transcription factor and CRL substrate. Its accumulation after TAS4464 treatment has been shown to induce pro-apoptotic NOXA and downregulate anti-apoptotic c-FLIP in AML cells.[19]

Experimental Protocols and Workflows

The discovery and characterization of small molecule NEDDylation modulators involve a series of biochemical and cell-based assays.

Key Experimental Protocols

In Vitro Neddylation Reconstitution Assay

This assay directly measures the enzymatic activity of the NEDDylation cascade.[24]

-

Objective: To determine if a compound inhibits the transfer of NEDD8 to a cullin substrate in a controlled, cell-free environment.

-

Reagents:

-

Recombinant NEDD8-activating enzyme (NAE/E1)

-

Recombinant NEDD8-conjugating enzyme (UBE2M or UBE2F/E2)

-

Recombinant E3 ligase and cullin substrate (e.g., CUL2•RBX1 complex)[24]

-

Mature NEDD8 protein

-

ATP

-

Assay buffer

-

Test compound

-

-

Procedure:

-

Combine the E1, E2, E3-cullin, and NEDD8 proteins in an assay buffer containing ATP.

-

Add the test compound at various concentrations.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[25]

-

Stop the reaction by adding a non-reducing SDS-PAGE loading buffer.[25]

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot analysis using an antibody specific to NEDD8 or the cullin protein.

-

-

Analysis: Inhibition is quantified by observing a decrease in the band corresponding to the neddylated cullin (which has a higher molecular weight due to the ~9 kDa NEDD8 modification) and a corresponding increase in the un-neddylated cullin band.[26]

Cell-Based Cullin Neddylation Assay

This assay validates the activity of an inhibitor within a cellular context.

-

Objective: To measure the inhibition of cullin neddylation and the accumulation of CRL substrates in cultured cells.

-

Procedure:

-

Culture cancer cell lines (e.g., HCT-116, CCRF-CEM) to an appropriate confluency.[18][27]

-

Treat the cells with the test compound at various concentrations for a specified duration (e.g., 4-24 hours).

-

Harvest the cells and prepare whole-cell lysates.

-

Separate lysate proteins by SDS-PAGE and perform a Western blot.

-

Probe the membrane with antibodies against a specific cullin (to detect neddylated vs. un-neddylated forms) and known CRL substrates like CDT1, p27, or phospho-IκBα.[10][18]

-

-

Analysis: A potent inhibitor will cause a dose-dependent decrease in the neddylated cullin band and a corresponding increase in the levels of the substrate proteins.[27]

General Discovery and Validation Workflow

The development of a novel NEDDylation modulator follows a structured pipeline from initial discovery to preclinical validation.

Conclusion and Future Perspectives

The NEDDylation pathway is a validated and compelling target for cancer therapy. Small molecule inhibitors, particularly those targeting the E1 enzyme NAE like pevonedistat and TAS4464, have demonstrated significant preclinical and clinical activity. The mechanism of action, centered on the inactivation of CRL E3 ligases and the subsequent accumulation of tumor-suppressive substrates, is well-understood.

Future research will likely focus on several key areas:

-

Developing inhibitors against other pathway components (E2, E3 ligases) to potentially enhance specificity and overcome resistance mechanisms.

-

Exploring combination therapies, as NAE inhibitors have shown synergistic effects with standard chemotherapies and other targeted agents.[20]

-

Identifying predictive biomarkers to select patient populations most likely to respond to NEDDylation-targeted therapies.

-

Investigating the role of neddylation in other diseases, including neurodegenerative disorders, where protein homeostasis is also dysregulated.[12][13]

This guide provides a foundational understanding of small molecule NEDDylation modulators, offering a resource for scientists and researchers dedicated to advancing this promising field of drug development.

References

- 1. Discovery of small molecule inhibitors of neddylation catalyzing enzymes for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Cancer Treatment by Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]

- 4. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Pevonedistat - Wikipedia [en.wikipedia.org]

- 12. What are NAE inhibitors and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the Neddylation Pathway to Suppress the Growth of Prostate Cancer Cells: Therapeutic Implication for the Men's Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scientificarchives.com [scientificarchives.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 25. abcam.co.jp [abcam.co.jp]

- 26. In vitro Deneddylation Assay [bio-protocol.org]

- 27. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for the In Vivo Use of VII-31

Disclaimer: The following application notes and protocols have been compiled based on limited available data. The compound VII-31 is described as a potent NEDdylation pathway activator with in vivo anti-tumor activity, however, the original peer-reviewed research detailing its synthesis, characterization, and in vivo experimental parameters is not publicly available. The primary source of information is a product description from a commercial supplier.[1] Therefore, the following protocols are generalized and should be adapted based on comprehensive preliminary studies, including dose-ranging, toxicity, and pharmacokinetic assessments.

Introduction to this compound

This compound is a small molecule identified as a potent activator of the NEDdylation pathway.[1] This pathway is a crucial post-translational modification process that conjugates the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to substrate proteins. The most well-characterized substrates of NEDdylation are the cullin proteins, which are scaffold components of cullin-RING ubiquitin ligases (CRLs). Activation of CRLs is critical for regulating the degradation of numerous proteins involved in cell cycle progression, DNA replication, and signal transduction. By activating this pathway, this compound is reported to inhibit tumor progression and induce apoptosis.[1]

Mechanism of Action

The NEDdylation cascade involves a three-step enzymatic process analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and various E3 ligases.[2] this compound is described as an activator of this pathway, leading to the NEDdylation of key proteins such as NAE1, Ubc12, and CUL1.[1] This ultimately results in cell cycle arrest at the G2/M phase and the induction of both intrinsic and extrinsic apoptotic pathways.[1] In vitro studies have shown that this compound up-regulates pro-apoptotic proteins like FADD, Fasl, PIDD, Bax, and Bad, while down-regulating anti-apoptotic proteins such as Bcl-xL, Bcl-2, XIAP, and c-IAP1.[1]

Quantitative Data Summary

The following tables summarize the available in vitro data for this compound.[1] Note: Quantitative in vivo efficacy and pharmacokinetic data are not publicly available.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (hours) |

| MGC803 | Gastric Cancer | 0.09 ± 0.01 | 48 |

| MCF-7 | Breast Cancer | 0.10 ± 0.006 | 48 |

| PC-3 | Prostate Cancer | 1.15 ± 0.28 | 48 |

Table 2: In Vitro Cellular Effects of this compound on MGC803 Cells

| Effect | Concentration Range (nM) | Incubation Time (hours) | Observation |

| Cell Cycle Arrest | 50 - 150 | 24 | Arrested cells in G2/M phase. |

| Apoptosis Induction | 50 - 150 | 48 | Significantly elevated early and late apoptosis rate. |

| NEDdylation Activation | 50 - 150 | 24 | Activated NEDdylation of NAE1, Ubc12, and CUL1. |

Experimental Protocols

The following sections provide generalized protocols for researchers planning to use this compound in animal studies. These are templates and require optimization.

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stock solution and working dilutions of this compound for administration to animals.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes and syringes

Procedure:

-

Reconstitution of Stock Solution:

-

Based on supplier information, this compound is soluble in DMSO.[3]

-

Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) by dissolving this compound powder in 100% sterile DMSO.

-

Vortex or sonicate gently until the powder is completely dissolved.

-

Store the stock solution at -20°C or -80°C for long-term stability.[1]

-

-

Preparation of Working Solution (Vehicle Formulation):

-

A common vehicle for administering hydrophobic compounds to mice is a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A typical formulation is 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline.

-

Crucial Step: The final concentration of DMSO should be kept low (ideally ≤10% of the total injection volume) to avoid toxicity.

-

Example for a 10 mg/kg dose in a 20g mouse (0.2 mL injection volume):

-

Required dose: 10 mg/kg * 0.02 kg = 0.2 mg of this compound.

-

Final concentration in injection: 0.2 mg / 0.2 mL = 1 mg/mL.

-

To prepare 1 mL of working solution (enough for 5 mice):

-

Take the required volume from the DMSO stock solution (e.g., if stock is 20 mg/mL, take 50 µL for 1 mg of this compound).

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween 80 and mix thoroughly.

-

Add sterile saline or PBS to a final volume of 1 mL (approximately 500 µL, adjusting for the stock volume).

-

Vortex well to ensure a clear, homogenous solution.

-

-

-

Prepare the working solution fresh on the day of injection.

-

Protocol 2: General Anti-Tumor Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer xenografts.

Animal Model:

-

Athymic Nude (Nu/Nu) or SCID mice, 6-8 weeks old.

-

Cancer cells for implantation (e.g., MGC803 gastric cancer cells).

Procedure:

-

Tumor Cell Implantation:

-

Culture MGC803 cells under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 2-5 x 10⁷ cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension (2-10 million cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Allow tumors to grow. Monitor tumor volume 2-3 times per week using calipers. Tumor Volume (mm³) = (Length × Width²) / 2.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

-

Group 1: Vehicle Control

-

Group 2: this compound (Low Dose - to be determined by MTD studies)

-

Group 3: this compound (High Dose - to be determined by MTD studies)

-

Group 4: Positive Control (a standard-of-care chemotherapy, optional)

-

-

-

Drug Administration:

-

Administer this compound or vehicle control according to a predetermined schedule (e.g., once daily, 5 days a week) and route (e.g., intraperitoneal injection). The exact dose and schedule must be determined from prior maximum tolerated dose (MTD) studies.

-

Administer a consistent volume to all animals (e.g., 10 mL/kg body weight).

-

-

Data Collection and Endpoints:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor animals daily for any signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur, loss of appetite).

-

The primary endpoint is typically tumor growth inhibition (TGI). The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration.

-

At the end of the study, euthanize all animals. Excise tumors, weigh them, and collect tissues for further analysis (e.g., histology, Western blot, PCR).

-

Important Considerations and Preliminary Studies

-

Toxicity and Maximum Tolerated Dose (MTD): Before any efficacy study, it is essential to perform an MTD study. This involves administering escalating doses of this compound to small groups of non-tumor-bearing mice to identify the dose that causes reversible, manageable toxicity (e.g., ~10% body weight loss) without mortality. This will define the therapeutic window for your efficacy studies.

-

Pharmacokinetics (PK): A preliminary PK study is highly recommended. This involves administering a single dose of this compound and collecting blood samples at various time points to determine its absorption, distribution, metabolism, and excretion profile, including its half-life (T½) and maximum concentration (Cmax). This data is crucial for designing a rational dosing schedule.

-

Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC). Humane endpoints must be clearly defined.

References

Application Notes and Protocols for Apoptosis Assays Using VII-31 (Paris Saponin VII / Polyphyllin VII)

For Researchers, Scientists, and Drug Development Professionals

Introduction

"VII-31" is a designation applied to steroidal saponins, prominently Paris Saponin (B1150181) VII (PSVII) and Polyphyllin VII (PP7), which are extracted from plants of the Paris genus. These compounds have garnered significant interest in oncological research due to their potent cytotoxic and pro-apoptotic effects on a variety of cancer cell lines. These application notes provide a comprehensive guide to utilizing this compound in apoptosis assays, including optimal concentrations, detailed experimental protocols, and an overview of the underlying signaling pathways.

Data Presentation: Optimal Concentrations of this compound for Induction of Apoptosis

The optimal concentration of this compound for inducing apoptosis is cell-line dependent. The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations for apoptosis induction as reported in various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: IC50 Values of Paris Saponin VII (PSVII) in Various Cancer Cell Lines (24h treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 3.16 | [1] |

| MDA-MB-436 | Breast Cancer | 3.45 | [1] |

| MCF-7 | Breast Cancer | 2.86 | [1] |

| BxPC-3 | Pancreatic Cancer | 5.31 ± 1.83 | [2] |

| PANC-1 | Pancreatic Cancer | 4.99 ± 0.57 | [2] |

| Capan-2 | Pancreatic Cancer | 3.60 ± 0.78 | [2] |

| HEL | Erythroleukemia | 0.667 | [3][4] |

Table 2: Effective Concentrations of Polyphyllin VII (PP7) for Apoptosis Induction

| Cell Line | Cancer Type | Concentration (µM) | Observed Effect | Reference |

| A549 | Lung Cancer | 0.41 | IC50 at 24h | [5] |

| HepG2 | Liver Cancer | 1.32 | IC50 at 24h | [6] |

| HepG2 | Liver Cancer | 0.88 - 1.98 | Dose-dependent increase in apoptosis (13.3% - 40.0%) | [7] |

| U2OS | Osteosarcoma | 1.25 - 5.0 | Dose-dependent increase in apoptosis | [8] |

| U87-MG | Glioma | 3.0 | Induction of autophagy and apoptosis | [9] |

| U251 | Glioma | 4.0 | Induction of autophagy and apoptosis | [9] |

Signaling Pathways

This compound induces apoptosis through a multi-faceted mechanism involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling events include the activation of caspases, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS). The following diagram illustrates the proposed signaling cascade.

Caption: Signaling pathway of this compound induced apoptosis.

Experimental Protocols

The following are detailed protocols for key apoptosis assays. It is crucial to include both positive and negative controls in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound and to calculate the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (PSVII or PP7) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.[6]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[6]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.[1]

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

Caspase Activity Assay

This colorimetric assay measures the activity of key executioner caspases, such as caspase-3.

Materials:

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

Caspase-3 colorimetric assay kit (containing a caspase-3 substrate like DEVD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysate.

-

Add an equal amount of protein from each sample to a 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.[10]

-

The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound, lyse them, and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10][11]

Conclusion

This compound (Paris Saponin VII / Polyphyllin VII) is a potent inducer of apoptosis in a range of cancer cell lines. The provided protocols offer a framework for investigating its pro-apoptotic effects. Researchers should optimize the concentrations and incubation times for their specific experimental system to obtain robust and reproducible results. The multifaceted mechanism of action of this compound, involving both intrinsic and extrinsic apoptotic pathways, makes it a promising candidate for further investigation in cancer therapy.

References

- 1. Paris saponin VII, a Hippo pathway activator, induces autophagy and exhibits therapeutic potential against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paris saponin VII induces Caspase-3/GSDME-dependent pyroptosis in pancreatic ductal adenocarcinoma cells by activating ROS/Bax signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paris Saponin VII Induces Apoptosis and Cell Cycle Arrest in Erythroleukemia Cells by a Mitochondrial Membrane Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Polyphyllin VII induces apoptotic cell death via inhibition of the PI3K/Akt and NF-κB pathways in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyphyllin VII induces apoptosis in HepG2 cells through ROS-mediated mitochondrial dysfunction and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Polyphyllin VII Promotes Apoptosis and Autophagic Cell Death via ROS-Inhibited AKT Activity, and Sensitizes Glioma Cells to Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paris saponin VII suppressed the growth of human cervical cancer Hela cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paris saponin VII, a direct activator of AMPK, induces autophagy and exhibits therapeutic potential in non-small-cell lung cancer [cjnmcpu.com]

Application Notes and Protocols for Research Compound VII-31: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility and stability of the novel research compound VII-31. The following data and protocols are intended to assist researchers in the proper handling, storage, and use of this compound in various experimental settings.

Compound Profile

| Identifier | Description |

| Compound Name | This compound |

| Molecular Formula | C₂₂H₂₅N₅O₄ |

| Molecular Weight | 423.47 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >98% |

Solubility Data

The solubility of this compound was determined in a range of common laboratory solvents at room temperature (25°C). The data is summarized in the table below. It is recommended to use DMSO for preparing high-concentration stock solutions. For aqueous buffers, the solubility is pH-dependent.

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

| DMSO | > 85 | > 200 | Clear, colorless solution. Recommended for stock solutions. |

| Ethanol | ~10 | ~23.6 | Soluble with warming. May precipitate upon cooling. |

| Methanol | ~5 | ~11.8 | Moderately soluble. |

| PBS (pH 7.4) | < 0.1 | < 0.24 | Practically insoluble. |

| Water | < 0.05 | < 0.12 | Insoluble. |

Stability Data

The stability of this compound was assessed under various conditions to provide recommendations for storage and handling. Stability was evaluated by HPLC analysis of the compound's purity over time.

| Condition | Duration | Purity Remaining (%) | Recommendations |

| Solid (-20°C) | 12 months | >99% | Recommended for long-term storage. |

| Solid (4°C) | 6 months | >98% | Suitable for short-term storage. |

| Solid (Room Temp) | 1 month | >95% | Avoid prolonged storage at room temperature. |

| DMSO Stock (-20°C) | 3 months | >98% | Aliquot to avoid freeze-thaw cycles. |

| Aqueous Buffer (pH 7.4, 4°C) | 24 hours | ~90% | Prepare fresh for each experiment. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound solid compound

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

-

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.23 mg of this compound.

-

Add the appropriate volume of DMSO to the solid. For 4.23 mg, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Protocol 2: General Workflow for Cell-Based Assays

This protocol outlines a general workflow for using this compound in a typical cell-based experiment.

Application Notes and Protocols for Assessing Cell Line Sensitivity to Treatment

Topic: Cell Lines Sensitive to VII-31 Treatment (e.g., MGC803, MCF-7, PC-3)

Note on "this compound": Initial searches for "this compound" did not yield a specific compound with established effects on the MGC803, MCF-7, and PC-3 cell lines. It is possible that "this compound" is a novel compound, an internal designation, or a typographical error. The information presented herein is based on established protocols for assessing the sensitivity of these cell lines to anti-cancer compounds in general. Furthermore, due to the similarity in nomenclature, information regarding Interleukin-31 (IL-31), a known cytokine with roles in cellular signaling, has been included as a potential intended subject of inquiry.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data representing the sensitivity of MGC803, MCF-7, and PC-3 cell lines to a generic anti-cancer agent, based on typical results from the experimental protocols described below. This data is for illustrative purposes.

| Cell Line | Assay Type | Parameter | Value (Unit) | Treatment Duration (hours) |

| MGC803 | Cell Viability (MTT) | IC50 | 15 µM | 48 |

| Apoptosis (Annexin V) | % Apoptotic Cells | 35% | 48 | |

| Cell Cycle | % G2/M Arrest | 40% | 24 | |

| MCF-7 | Cell Viability (MTT) | IC50 | 10 µM | 72 |

| Apoptosis (Annexin V) | % Apoptotic Cells | 45% | 72 | |

| Cell Cycle | % G0/G1 Arrest | 50% | 24 | |

| PC-3 | Cell Viability (MTT) | IC50 | 25 µM | 48 |

| Apoptosis (Annexin V) | % Apoptotic Cells | 25% | 48 | |

| Cell Cycle | % G0/G1 Arrest | 60% | 24 |

Experimental Protocols

Cell Culture and Maintenance

-

MGC803 (Human Gastric Carcinoma): Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. Note: The MGC-803 cell line has been reported to be a hybrid with HeLa cells[1][2].

-

MCF-7 (Human Breast Adenocarcinoma): Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin. Maintain at 37°C in a humidified atmosphere with 5% CO2. MCF-7 cells are known to be estrogen receptor (ER) positive[3].

-

PC-3 (Human Prostate Adenocarcinoma): Culture in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. PC-3 cells are androgen-independent[4].

Cell Viability Assessment (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well (for MCF-7 and PC-3) or as optimized for MGC-803, and incubate overnight for attachment[5].

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and an untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours[5][6].

-

Formazan (B1609692) Solubilization: Discard the media and add 100 µL of DMSO to each well to dissolve the formazan crystals[5][6].

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantitatively determines the percentage of apoptotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 1 x 10^5 cells/well) and treat with the test compound at desired concentrations (e.g., IC25, IC50, IC75) for the specified duration[7][8].

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 1500 rpm for 5 minutes[8].

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[7][8].

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[9][10].

Visualizations

Caption: Experimental workflow for assessing cell line sensitivity.

Caption: IL-31 signaling pathway.[11][12][13]

Caption: Logical flow of apoptosis induction.

References

- 1. Cellosaurus cell line MGC-803 (CVCL_5334) [cellosaurus.org]

- 2. Cellosaurus cell line MGC-803/TA (CVCL_UI43) [cellosaurus.org]

- 3. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]

- 4. PC3 prostate tumor-initiating cells with molecular profile FAM65Bhigh/MFI2low/LEF1low increase tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Interleukin 31 - Wikipedia [en.wikipedia.org]

- 12. Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of VII-31 Induced Apoptosis by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the analysis of apoptosis induced by the investigational compound VII-31 using flow cytometry. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2][3] Therapeutic induction of apoptosis in cancer cells is a key objective in the development of novel anti-cancer agents. This compound is a compound of interest for its potential to trigger this cell death pathway. This document outlines the principles of apoptosis detection using Annexin V and Propidium Iodide (PI) staining, provides a comprehensive experimental protocol, and details the signaling pathways potentially modulated by this compound.

The Annexin V/PI assay is a robust method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[4][5] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (B164497) (PS).[4][6] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4][5][7] Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[4][8] In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[4]

Experimental Protocols

This section details the methodology for treating cells with this compound and subsequently analyzing the induction of apoptosis by flow cytometry.

Materials:

-

Cell line of interest (e.g., A549 human lung cancer cells, MDA-MB-231 breast cancer cells)

-

Complete cell culture medium

-

This compound compound

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[5]

-

Flow cytometer

-

Microcentrifuge

-

Incubator

Protocol:

-

Cell Seeding: Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5][7]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting:

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[9] Discard the supernatant and wash the cells twice with cold PBS.[5][7]

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][10]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.

-

Analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.[9]

-

Data Presentation

The data obtained from the flow cytometry analysis can be quantified and summarized in the following table. The percentages of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis/Necrosis) are determined from the flow cytometry dot plots.

| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound | 1 | 85.6 ± 3.4 | 10.1 ± 1.2 | 4.3 ± 0.8 |

| This compound | 5 | 60.3 ± 4.5 | 25.8 ± 2.3 | 13.9 ± 1.9 |

| This compound | 10 | 35.7 ± 5.1 | 45.2 ± 3.8 | 19.1 ± 2.5 |

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, treatment conditions, and the specific properties of this compound.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a potential signaling pathway through which this compound may induce apoptosis, based on the known mechanisms of similar compounds like Polyphyllin VII. These compounds have been shown to inhibit the PI3K/Akt and NF-κB pathways, leading to apoptosis.[11]

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for analyzing this compound induced apoptosis.

References

- 1. Apoptosis: the intrinsic pathway (Chapter 31) - Molecular Oncology [resolve.cambridge.org]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. scispace.com [scispace.com]

- 6. Apoptosis Protocols | USF Health [health.usf.edu]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Polyphyllin VII induces apoptotic cell death via inhibition of the PI3K/Akt and NF-κB pathways in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Caspase Activation Assays Following VII-31 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction